molecular formula C17H19F2N3O2 B5365419 N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide

Cat. No. B5365419
M. Wt: 335.35 g/mol
InChI Key: LQCCZIRZENIMRV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide, also known as DFP-10825, is a small molecule compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of neuroscience and neuropharmacology due to its unique mechanism of action.

Mechanism of Action

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide selectively binds to the pore-forming region of Kv4.3 channels and inhibits their activity. This leads to a decrease in the firing rate of neurons and an overall decrease in neuronal excitability. The selectivity of this compound for Kv4.3 channels is due to its unique chemical structure, which allows it to interact specifically with the pore-forming region of these channels.
Biochemical and physiological effects:
In vitro studies have shown that this compound inhibits the activity of Kv4.3 channels with an IC50 value of 0.8 μM. It has also been shown to have no significant effect on the activity of other types of potassium channels or ion channels. In vivo studies have shown that this compound can reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to have potential analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It is also highly selective for Kv4.3 channels, which allows for specific modulation of neuronal excitability. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

For research on N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide include further studies on its pharmacokinetics and pharmacodynamics, as well as its efficacy and safety in clinical trials. Other potential applications of this compound include the treatment of cognitive impairment and neurodegenerative disorders such as Alzheimer's disease.

Synthesis Methods

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide is synthesized through a multi-step process that involves the reaction of 2,4-difluorophenol with 3-chloromethylpyridine, followed by the addition of L-norvaline amide. The final product is obtained through purification and crystallization techniques. The purity and identity of the compound are confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been found to have potential applications in the field of neuroscience and neuropharmacology. It has been shown to selectively inhibit the activity of a specific type of potassium channel, known as the Kv4.3 channel, which is involved in the regulation of neuronal excitability. This selective inhibition of Kv4.3 channels by this compound has been found to have potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and cognitive impairment.

properties

IUPAC Name

(2S)-2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-2-4-14(20)16(23)22-10-11-5-3-8-21-17(11)24-15-7-6-12(18)9-13(15)19/h3,5-9,14H,2,4,10,20H2,1H3,(H,22,23)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCCZIRZENIMRV-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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